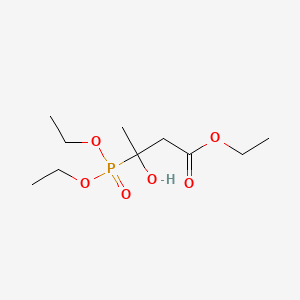![molecular formula C25H25NO5 B5000504 methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MDBP, is a synthetic compound that belongs to the family of phenethylamines. MDBP has gained popularity in the scientific community due to its potential therapeutic applications in various fields.
Mecanismo De Acción
Methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate works by increasing the levels of serotonin in the brain by acting as a potent serotonin releaser. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, this compound can improve the symptoms of depression, anxiety, and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and increase motivation. Additionally, this compound has been shown to have analgesic properties and can reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages when used in lab experiments. It is a potent serotonin releaser and can be used to study the role of serotonin in various physiological and behavioral processes. Additionally, this compound has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the structure and function of this transporter. However, the use of this compound in lab experiments is limited by its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for the research on methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One potential direction is the development of new analogs of this compound with improved therapeutic properties and reduced toxicity. Another direction is the study of the long-term effects of this compound on the brain and the body. Additionally, the role of this compound in the regulation of other neurotransmitters and neuromodulators such as glutamate and GABA should be investigated. Finally, the use of this compound in combination with other drugs for the treatment of mood disorders should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific community due to its potential therapeutic applications in various fields. This compound works by increasing the levels of serotonin in the brain and has been shown to have a wide range of biochemical and physiological effects. While the use of this compound in lab experiments is limited by its potential toxicity, there are several future directions for the research on this compound, including the development of new analogs with improved therapeutic properties and the study of its long-term effects on the brain and the body.
Métodos De Síntesis
Methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate is synthesized through a multi-step process that involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with 2-phenylethylamine, followed by reduction of the nitro group and esterification of the resulting amine with methyl 4-chloro-3-nitrobenzoate. The final product is obtained after hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the serotonin transporter and acts as a potent serotonin releaser. This property makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-29-22-15-20(25(28)31-3)21(16-23(22)30-2)26-24(27)19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYHIZYYUAEGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)

![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5000512.png)